molecular formula C9H9F3N2O2 B12989745 (R)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid

(R)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid

Cat. No.: B12989745
M. Wt: 234.17 g/mol
InChI Key: PZPJHHBISUXRTK-SSDOTTSWSA-N
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Description

®-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid typically involves the use of starting materials such as 2-bromo-5-(trifluoromethyl)pyridine. A common method involves a Pd-catalyzed amination reaction, where the 2-bromo-5-(trifluoromethyl)pyridine is reacted with an appropriate amine under specific conditions . The reaction conditions often include the use of a Pd(dba)2/BINAP catalytic system, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

®-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a ligand in the development of new drugs.

    Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may exhibit pharmacological activities that can be harnessed for therapeutic purposes.

    Industry: In the industrial sector, the compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

®-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group and the ®-configuration contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

(2R)-2-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)5-1-2-6(14-4-5)3-7(13)8(15)16/h1-2,4,7H,3,13H2,(H,15,16)/t7-/m1/s1

InChI Key

PZPJHHBISUXRTK-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=NC=C1C(F)(F)F)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CC(C(=O)O)N

Origin of Product

United States

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